molecular formula C12H17F2N5 B11734010 N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine

N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11734010
M. Wt: 269.29 g/mol
InChI Key: WEFHIQGRWRWLCK-UHFFFAOYSA-N
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Description

N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a difluoroethyl group, a methyl group, and a dimethylpyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent.

    Methylation: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Final Assembly: The final step involves the coupling of the pyrazole intermediates to form the desired compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.

    Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity, leading to therapeutic effects.

    Receptor Modulation: It can interact with receptors on cell surfaces, modulating their activity and influencing cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine can be compared with other similar compounds such as:

    1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-amine: Similar in structure but lacks the dimethylpyrazolyl group.

    N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine: Similar but differs in the position of the methyl groups.

    N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-3-amine: Similar but has only one methyl group on the pyrazole ring.

Properties

Molecular Formula

C12H17F2N5

Molecular Weight

269.29 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C12H17F2N5/c1-8-11(6-18(3)17-8)15-4-10-5-16-19(9(10)2)7-12(13)14/h5-6,12,15H,4,7H2,1-3H3

InChI Key

WEFHIQGRWRWLCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(F)F)CNC2=CN(N=C2C)C

Origin of Product

United States

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